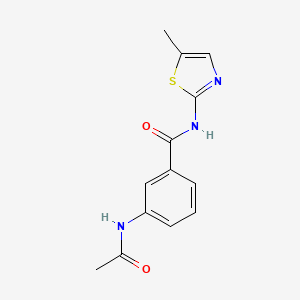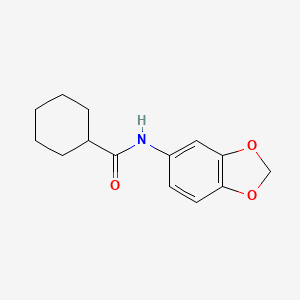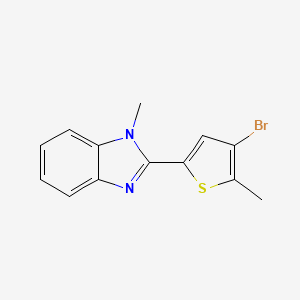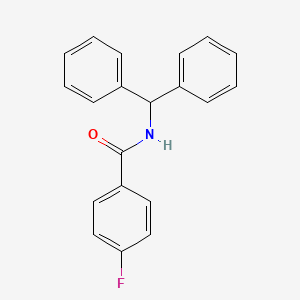![molecular formula C15H15N3O3S B5745370 3,5-dimethoxy-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5745370.png)
3,5-dimethoxy-N-[(3-pyridinylamino)carbonothioyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dimethoxy-N-[(3-pyridinylamino)carbonothioyl]benzamide, also known as AG1478, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR), which is a key player in the development and progression of many types of cancer. In
Mecanismo De Acción
3,5-dimethoxy-N-[(3-pyridinylamino)carbonothioyl]benzamide specifically targets the ATP-binding site of EGFR, preventing the receptor from being activated by its ligands. This leads to decreased downstream signaling through the MAPK and PI3K/AKT pathways, ultimately leading to decreased cell proliferation and increased apoptosis.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, 3,5-dimethoxy-N-[(3-pyridinylamino)carbonothioyl]benzamide has also been shown to have effects on normal cells. It has been shown to inhibit the proliferation of vascular smooth muscle cells and to have anti-inflammatory effects in models of acute lung injury. However, it is important to note that the concentrations of 3,5-dimethoxy-N-[(3-pyridinylamino)carbonothioyl]benzamide used in these studies were much higher than those used in cancer studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3,5-dimethoxy-N-[(3-pyridinylamino)carbonothioyl]benzamide in lab experiments is that it is a specific inhibitor of EGFR, allowing researchers to study the effects of EGFR inhibition without the confounding effects of other signaling pathways. However, it is important to note that 3,5-dimethoxy-N-[(3-pyridinylamino)carbonothioyl]benzamide is not a pan-EGFR inhibitor and may not be effective against all EGFR mutations. Additionally, 3,5-dimethoxy-N-[(3-pyridinylamino)carbonothioyl]benzamide has a relatively short half-life and may require frequent dosing in cell culture or animal studies.
Direcciones Futuras
There are many potential future directions for research on 3,5-dimethoxy-N-[(3-pyridinylamino)carbonothioyl]benzamide. One area of interest is in combination therapy with other targeted therapies or chemotherapy drugs. Another area of interest is in the development of more potent and specific EGFR inhibitors. Additionally, there is potential for the use of 3,5-dimethoxy-N-[(3-pyridinylamino)carbonothioyl]benzamide in other disease models beyond cancer, such as in models of inflammatory diseases or cardiovascular disease.
Métodos De Síntesis
3,5-dimethoxy-N-[(3-pyridinylamino)carbonothioyl]benzamide can be synthesized through a multi-step process involving the reaction of 3,5-dimethoxybenzoyl chloride with 3-aminopyridine, followed by the addition of thiourea and subsequent reduction with sodium borohydride. The final product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
3,5-dimethoxy-N-[(3-pyridinylamino)carbonothioyl]benzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of EGFR, which is overexpressed in many types of cancer. Inhibition of EGFR activity can lead to decreased cell proliferation, increased apoptosis, and decreased angiogenesis, all of which are desirable outcomes in cancer treatment.
Propiedades
IUPAC Name |
3,5-dimethoxy-N-(pyridin-3-ylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-20-12-6-10(7-13(8-12)21-2)14(19)18-15(22)17-11-4-3-5-16-9-11/h3-9H,1-2H3,(H2,17,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYZFXTXCUFHBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC(=S)NC2=CN=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4-dimethyl-1-(1-naphthyl)pyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5745298.png)
![N'-{[(2-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5745307.png)

![1,3-benzodioxole-5-carbaldehyde [3-(2-chloro-6-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone](/img/structure/B5745334.png)


![4-{[(2,3-dihydro-1H-inden-5-ylamino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B5745345.png)

![5-(3-hydroxyphenyl)-8,8-dimethyl-2-[(4-nitrobenzyl)thio]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B5745375.png)

![2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]-N-mesitylacetamide](/img/structure/B5745389.png)
![6-[(3,4-dimethylphenyl)amino]-3-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5745396.png)